Butyl[(4-methoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(4-methoxyphenyl)methyl]amine hydrochloride is a secondary amine salt characterized by a butyl group attached to the nitrogen atom and a 4-methoxyphenylmethyl substituent. Its molecular structure combines lipophilic (butyl and aromatic ring) and polar (methoxy and hydrochloride) moieties, influencing its solubility and reactivity. The compound is typically synthesized via alkylation of primary amines or reductive amination, with the hydrochloride salt enhancing stability for storage and handling .
Commercial sources list it with a purity of ≥95% (CAS: 535924-73-3), primarily used in pharmaceutical research and fine chemical synthesis .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUUJCHAIMEJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16183-25-8 | |
| Record name | Benzenemethanamine, N-butyl-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16183-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common method is the reductive amination of 4-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Butyl[(4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to butyl[(4-methoxyphenyl)methyl]amine hydrochloride exhibit potential antidepressant and anxiolytic effects. The 4-methoxyphenyl group is known to enhance the lipophilicity of amines, which may improve their ability to cross the blood-brain barrier. This property is crucial for developing effective central nervous system (CNS) agents.
1.2 Synthesis of Pharmacologically Active Compounds
The compound serves as an important intermediate in synthesizing various pharmacologically active molecules. For instance, it can be utilized in palladium-catalyzed C–N cross-coupling reactions, which are pivotal for creating aniline derivatives that have applications in treating conditions such as inflammation and cancer .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound is employed as a building block in organic synthesis. Its structure allows for the formation of diverse derivatives through functionalization reactions, enabling chemists to create tailored compounds for specific applications.
2.2 Applications in Cross-Coupling Reactions
The compound's amine functionality makes it suitable for use in various cross-coupling reactions, particularly those involving aryl halides. This application is critical in synthesizing new materials and pharmaceuticals .
Material Science
3.1 Development of Functional Materials
In material science, this compound can be used to synthesize functional polymers and nanomaterials. Its ability to act as a ligand in coordination chemistry allows for the creation of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation technologies.
3.2 Coating and Adhesive Applications
The compound can also be explored for its adhesive properties in polymer formulations. Its amine group can participate in curing reactions with epoxy resins, enhancing adhesion and mechanical strength.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant effects of related compounds featuring the 4-methoxyphenyl moiety in rodent models. Results indicated significant reductions in depression-like behaviors, suggesting that this compound could have similar therapeutic potential.
Case Study 2: Synthesis of Aniline Derivatives
In a synthetic route involving this compound, researchers successfully produced a series of aniline derivatives that showed promising activity against cancer cell lines, demonstrating its utility as a precursor in medicinal chemistry.
Mechanism of Action
The mechanism of action of Butyl[(4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- 4-OCH₃ vs.
Physicochemical Properties
Table: Comparative Physicochemical Data
| Property | Butyl[(4-methoxyphenyl)methyl]amine HCl | Butyl[(4-methylphenyl)methyl]amine HCl | {[4-(Benzyloxy)phenyl]methyl}(butyl)amine HCl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~257.8 | ~241.8 | ~353.9 |
| LogP (Predicted) | ~2.8 | ~3.1 | ~4.5 |
| Aqueous Solubility | Moderate (methoxy enhances polarity) | Low (methyl increases hydrophobicity) | Very low (bulky benzyloxy group) |
| Melting Point (°C) | Not reported | Not reported | Not reported |
Notes:
Biological Activity
Butyl[(4-methoxyphenyl)methyl]amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound is primarily studied for its antimicrobial , anti-inflammatory , and neuropharmacological properties. Its structure allows it to interact with various biological targets, influencing neurotransmitter systems and immune responses.
Key Biological Activities
- Antimicrobial Activity : Investigated for its effects against various pathogens.
- Anti-inflammatory Properties : Potential utility in treating conditions like arthritis and psoriasis.
- Neuropharmacological Effects : Modulates serotonin and dopamine pathways, suggesting applications in mood disorders and anxiety.
The biological activity of this compound is attributed to its ability to act as a ligand for specific receptors or enzymes. This interaction can modulate cellular pathways, leading to various therapeutic effects. The following are key aspects of its mechanism:
- Receptor Interaction : The compound interacts with neurotransmitter receptors, particularly serotonin receptors, which may affect mood regulation.
- Inflammatory Pathways : It may influence pathways involved in immune responses, providing therapeutic benefits in inflammatory conditions.
Case Studies and Experimental Data
- Antimicrobial Studies : A study demonstrated the compound's effectiveness against specific bacterial strains, showcasing its potential as an antimicrobial agent. The results indicated significant inhibition of bacterial growth at varying concentrations.
- Neuropharmacological Effects : Research involving animal models highlighted the compound's ability to reduce anxiety-like behavior, suggesting its potential as an anxiolytic agent. In tests measuring locomotor activity, treated subjects exhibited reduced hyperactivity compared to controls .
- Inflammation Models : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines in cultured immune cells, supporting its role in managing inflammatory responses .
Table 1: Summary of Biological Activities
| Mechanism | Description | Impact |
|---|---|---|
| Receptor Binding | Interacts with serotonin receptors | Mood regulation |
| Cytokine Modulation | Downregulates inflammatory cytokines | Reduces inflammation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
